

Benzyl (4-oxocyclohexyl)carbamate structure and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Benzyl (4-oxocyclohexyl)carbamate
Cat. No.:	B102631

[Get Quote](#)

An In-depth Technical Guide to **Benzyl (4-oxocyclohexyl)carbamate**: Structure and Synthesis

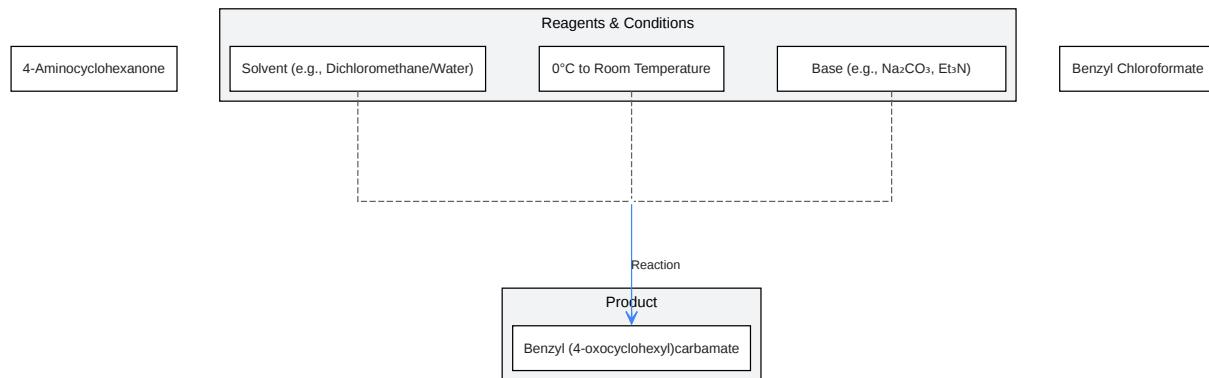
For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (4-oxocyclohexyl)carbamate, also known as 4-N-Cbz-cyclohexanone, is a valuable chemical intermediate, particularly in the fields of medicinal chemistry and pharmaceutical development.^[1] Its structure combines a reactive cyclohexanone core with a carbamate-protected amine, making it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.^[1] This document provides a detailed overview of its chemical structure and a representative protocol for its synthesis via N-benzyloxycarbonylation of 4-aminocyclohexanone.

Chemical Structure and Properties

Benzyl (4-oxocyclohexyl)carbamate is characterized by a benzyl carbamate group attached to the 4-position of a cyclohexanone ring. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in organic synthesis, known for its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. The ketone functional group provides a reactive site for further molecular elaboration.


Table 1: Physicochemical Properties and Identifiers

Property	Data	Reference
IUPAC Name	benzyl N-(4-oxocyclohexyl)carbamate	
Synonyms	4-N-Cbz-cyclohexanone, (4-Oxocyclohexyl)carbamic acid benzyl ester	[1]
Molecular Formula	C ₁₄ H ₁₇ NO ₃	[1]
Molecular Weight	247.29 g/mol	[1]
CAS Number	16801-63-1	[1]
Appearance	White to light brown crystalline solid	[1]

| Purity (Commercial) | ≥99.0% |[\[2\]](#) |

Synthesis Pathway

The most common and direct method for the synthesis of **Benzyl (4-oxocyclohexyl)carbamate** is the N-benzyloxycarbonylation of 4-aminocyclohexanone. This reaction, a type of Schotten-Baumann reaction, involves the acylation of the primary amine with benzyl chloroformate in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

[Click to download full resolution via product page](#)

Synthesis workflow for **Benzyl (4-oxocyclohexyl)carbamate**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Benzyl (4-oxocyclohexyl)carbamate**. This procedure is based on standard Schotten-Baumann conditions for N-Cbz protection of amines.[3]

Materials:

- 4-Aminocyclohexanone hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
- Dichloromethane (DCM)

- Deionized water
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- **Dissolution of Amine:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) and sodium carbonate (2.2 eq) in a mixture of water (50 mL) and dichloromethane (50 mL). If using a non-hydrochloride salt of the amine, 1.1 equivalents of base are sufficient. Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
- **Addition of Benzyl Chloroformate:** Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture via a dropping funnel over 30 minutes. Ensure the internal temperature remains below 5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup - Phase Separation:** Transfer the mixture to a separatory funnel. Separate the organic layer.
- **Aqueous Extraction:** Extract the aqueous layer with dichloromethane (2 x 30 mL).
- **Washing:** Combine all organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated aqueous NaHCO_3 solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes any unreacted amine and excess base, while the bicarbonate wash removes residual acid.

- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white crystalline solid.

Representative Data

While a specific literature-reported yield for the described synthesis was not identified, the N-benzyloxycarbonylation of amines is a high-yielding reaction. The expected purity of the final product should be high, consistent with commercially available standards.

Table 2: Representative Synthesis Data

Compound	Molecular Weight (g/mol)	Molar Equivalents	Expected Yield	Purity (by HPLC)
4-Aminocyclohexanone HCl	149.62	1.0	N/A	N/A
Benzyl Chloroformate	170.59	1.05	N/A	N/A

| **Benzyl (4-oxocyclohexyl)carbamate** | 247.29 | 1.0 (Theoretical) | 85-95% | ≥99.0%[2] |

Safety Precautions

- Benzyl chloroformate is corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood.[3]
- Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

- Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
- The reaction should be performed by trained personnel in a properly equipped laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Large Stock 99.0% 4-N-Cbz-cyclohexanone 16801-63-1 Producer, CasNo.16801-63-1 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]
- 3. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [Benzyl (4-oxocyclohexyl)carbamate structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102631#benzyl-4-oxocyclohexyl-carbamate-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com